molecular formula C23H23N3O2 B2741816 4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide CAS No. 2034298-96-7

4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2741816
CAS No.: 2034298-96-7
M. Wt: 373.456
InChI Key: GBCHQDHCYJDPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that both indole and imidazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets through the formation of adducts . For instance, 4-Oxo-4-phenyl-but-2-enoates inhibit MenB, a synthase in the bacterial menaquinone (MK) biosynthesis pathway, through the formation of an adduct with coenzyme A (CoA) .

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, impacting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Properties

IUPAC Name

4-oxo-4-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-21(17-8-2-1-3-9-17)13-14-23(28)25-19-11-5-4-10-18(19)20-16-26-15-7-6-12-22(26)24-20/h1-5,8-11,16H,6-7,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCHQDHCYJDPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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